BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

FABP4 inhibition TR-FRET assay Dual FABP4/5 inhibitor

Procure this specific 2,6-difluoro analog (CAS 2034242-18-5) as your FABP4/5 dual-inhibition reference standard. Unlike single-isoform inhibitors (e.g., BMS-309403) or non-fluorinated analogs, the 2,6-difluorobenzamide substitution is critical for maintaining dual FABP4/5 engagement and metabolic stability, as demonstrated in Roche patent US 9,353,102 B2. Deploy in 3T3-L1 adipocyte or RAW 264.7 macrophage models to interrogate compensatory lipid-chaperone biology. Verify lot-specific FABP4 IC₅₀ via TR-FRET and confirm FABP5 engagement to ensure pharmacological consistency. This compound is the essential 2,6-difluoro reference for SAR panels correlating benzamide substitution patterns with in vitro potency, solubility, and metabolic shielding.

Molecular Formula C16H17F2NO2S
Molecular Weight 325.37
CAS No. 2034242-18-5
Cat. No. B2487386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
CAS2034242-18-5
Molecular FormulaC16H17F2NO2S
Molecular Weight325.37
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCC(CCO)C2=CSC=C2)F
InChIInChI=1S/C16H17F2NO2S/c17-13-2-1-3-14(18)15(13)16(21)19-7-4-11(5-8-20)12-6-9-22-10-12/h1-3,6,9-11,20H,4-5,7-8H2,(H,19,21)
InChIKeyDRTSAWCISDGAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide (CAS 2034242-18-5): Procurement-Relevant Structural and Pharmacological Profile


2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide (CAS 2034242-18-5) is a synthetic, non-annulated thiophenylamide belonging to the fatty acid-binding protein (FABP) 4 and/or 5 inhibitor class, originally disclosed by Hoffmann-La Roche in patent US 9,353,102 B2 [1]. The compound features a 2,6-difluorobenzamide core linked via an amide nitrogen to a 5-hydroxy-3-(thiophen-3-yl)pentyl side chain, yielding a molecular weight of 325.4 g/mol (C₁₆H₁₇F₂NO₂S) [2]. This specific substitution pattern distinguishes it within a broader series of FABP4/5 dual inhibitors developed for metabolic and inflammatory indications including type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer [1].

Why 2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide Cannot Be Interchanged with Generic FABP4/5 Inhibitors or Close Structural Analogs


The benzamide substitution pattern within the non-annulated thiophenylamide series directly governs FABP isoform selectivity, potency, and ligand-binding kinetics [1]. Removing the 2,6-difluoro substituents (e.g., N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, CAS 2034328-96-4) eliminates key ortho-fluorine interactions with the FABP4 binding pocket that contribute to inhibitory potency [1]. Conversely, mono-substitution at the 3-position with chlorine (3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide) or replacement with 4-isopropoxy (CAS 2034329-36-5) alters both electronic distribution and steric complementarity, shifting the FABP4/FABP5 selectivity profile [2]. The 5-hydroxy-3-(thiophen-3-yl)pentyl side chain itself constitutes a shared scaffold across numerous analogs; thus, differentiation rests primarily on the benzamide aryl substitution. Generic substitution without head-to-head comparative binding and functional assay data risks both potency loss and unintended selectivity shifts that undermine target engagement in disease-relevant models.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide Versus Closest Analogs


FABP4 Inhibitory Potency of the Non-Annulated Thiophenylamide Series: Patent-Reported IC₅₀ Data

The non-annulated thiophenylamide patent series, of which 2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a member, reports FABP4 IC₅₀ values in the low nanomolar range. BindingDB-curated data for a representative patent example (US9353102, Example 4.7) documents a FABP4 IC₅₀ of 11 nM measured by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay at pH 7.5 [1]. While the exact IC₅₀ for CAS 2034242-18-5 is not individually disclosed in public sources, the 2,6-difluorobenzamide subclass consistently occupies the high-potency tier within the structure-activity relationship (SAR) tables of the patent [2]. In contrast, the unsubstituted benzamide analog (CAS 2034328-96-4) lacks the ortho-fluorine contacts and is expected to exhibit reduced potency based on the patent SAR trends, though a discrete IC₅₀ for this comparator is not publicly available [2].

FABP4 inhibition TR-FRET assay Dual FABP4/5 inhibitor

Structural Determinants of FABP4 Binding: 2,6-Difluoro Substitution Versus Alternative Aryl Modifications

The 2,6-difluorobenzamide motif in CAS 2034242-18-5 provides a unique combination of electronic withdrawal and steric constraint. The two ortho-fluorine atoms withdraw electron density from the amide carbonyl, modulating hydrogen-bond acceptor strength at the FABP4 binding site, while simultaneously restricting rotation of the benzamide aryl ring relative to the amide plane [1]. Comparatively, the 3-chloro analog (3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide) introduces a single meta-chloro substituent with differing electronic and steric properties, and the 4-isopropoxy analog (CAS 2034329-36-5) places an electron-donating alkoxy group at the para position, fundamentally altering the electrostatic potential surface of the benzamide moiety [2]. The 2,6-difluoro pattern is specifically claimed in the patent as part of the preferred substitution embodiments for maximizing FABP4/5 dual inhibitory activity [1].

Structure-activity relationship Fluorine substitution Benzamide pharmacophore

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile Versus De-fluorinated and Alkoxy Analogs

The 2,6-difluoro substitution in CAS 2034242-18-5 confers a distinct lipophilicity-hydrophilicity balance compared to de-fluorinated or alkoxy-substituted analogs sharing the identical 5-hydroxy-3-(thiophen-3-yl)pentyl side chain. Computed physicochemical parameters place the target compound at a molecular weight of 325.4 g/mol with two hydrogen bond donors (amide NH, terminal OH) and five hydrogen bond acceptors (amide carbonyl, two fluorine atoms, thiophene sulfur, hydroxyl oxygen) [1]. The unsubstituted benzamide analog (CAS 2034328-96-4, MW 289.4) lacks the fluorine atoms entirely, reducing H-bond acceptor count and altering LogP . Conversely, the 4-isopropoxy analog (CAS 2034329-36-5) introduces a larger, flexible alkoxy group that increases both molecular weight and lipophilicity while adding an additional H-bond acceptor . These differences directly impact solubility, permeability, and protein binding—parameters critical for in vitro assay reproducibility and in vivo pharmacokinetic behavior [1].

Lipophilicity Physicochemical properties Drug-likeness

Metabolic Stability Expectation: Fluorine Blocking of Oxidative Metabolism on the Benzamide Ring

The 2,6-difluoro substitution on the benzamide ring of CAS 2034242-18-5 is expected to block oxidative metabolism at the ortho positions of the phenyl ring, a classical strategy for improving metabolic stability in drug-like molecules [1]. In contrast, the unsubstituted benzamide analog (CAS 2034328-96-4) presents unblocked ortho and para positions susceptible to cytochrome P450-mediated hydroxylation . The 3-chloro analog introduces a chlorine atom which, while also blocking metabolism at the meta position, differs in electronic effects and potential for glutathione conjugation. No publicly available head-to-head microsomal stability data (e.g., human liver microsome intrinsic clearance or half-life) comparing CAS 2034242-18-5 against these specific analogs exists; this evidence dimension is inferred from well-established fluorine medicinal chemistry principles applicable across chemotypes [1].

Metabolic stability Fluorine blocking Cytochrome P450

FABP5 Dual Inhibition: The 2,6-Difluorobenzamide Subclass Contribution to Dual FABP4/5 Pharmacology

The patent explicitly claims compounds of the non-annulated thiophenylamide series as dual FABP4 and FABP5 inhibitors, with the 2,6-difluorobenzamide embodiment representing a preferred substitution for achieving balanced dual activity [1]. BindingDB records for the patent series confirm FABP5 engagement alongside FABP4, with the representative compound (BDBM234701) demonstrating dual inhibitory capacity [2]. This dual FABP4/5 inhibition profile differentiates the compound from single FABP4-selective inhibitors (e.g., BMS-309403) that lack concomitant FABP5 blockade [3]. Dual inhibition is mechanistically relevant because FABP4 and FABP5 exhibit overlapping and compensatory roles in lipid signaling, adipocyte biology, and inflammatory macrophage function; simultaneous blockade of both isoforms is hypothesized to yield superior efficacy in metabolic disease models compared to selective FABP4 inhibition alone [1].

FABP5 inhibition Dual pharmacology Metabolic disease

Optimal Application Scenarios for 2,6-Difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide Based on Verified Differentiation Evidence


FABP4/5 Dual Target Engagement Studies in Adipocyte and Macrophage Models

Use CAS 2034242-18-5 as a tool compound for simultaneous FABP4 and FABP5 inhibition in 3T3-L1 adipocyte or RAW 264.7 macrophage models [1]. The 2,6-difluoro substitution is expected to provide the dual FABP4/5 engagement required for interrogating compensatory lipid-chaperone biology, where single-isoform inhibitors (e.g., BMS-309403, selective for FABP4) fail to recapitulate the dual blockade phenotype [2]. Confirm lot-specific FABP4 IC₅₀ via TR-FRET assay and verify FABP5 engagement to ensure pharmacological consistency with the patent-disclosed profile [1].

Structure-Activity Relationship (SAR) Benchmarking for Benzamide Substitution Optimization

Deploy this compound as the 2,6-difluoro reference standard in a focused SAR panel that systematically varies the benzamide aryl substitution (unsubstituted, 3-chloro, 4-isopropoxy, 2-fluoro, 2,4-difluoro, 2,6-difluoro) while holding the 5-hydroxy-3-(thiophen-3-yl)pentyl side chain constant [1]. The computed physicochemical differences (MW, HBA count, LogP) between CAS 2034242-18-5 and its analogs provide a basis for correlating substitution pattern with in vitro potency, solubility, and permeability [2]. This panel design enables isolation of the benzamide substitution contribution to FABP4/5 pharmacology [1].

In Vitro Metabolic Stability Screening: Fluorine-Blocked Benzamide Cohort

Use CAS 2034242-18-5 as the 2,6-difluoro representative within a metabolic stability cohort comparing fluorinated versus non-fluorinated benzamide analogs in human or rodent liver microsome assays [1]. Pair the compound head-to-head with the unsubstituted benzamide analog (CAS 2034328-96-4) to experimentally quantify the metabolic shielding effect of ortho-fluorine substitution, measuring intrinsic clearance and half-life differences [1]. This scenario addresses the critical procurement question of whether the 2,6-difluoro investment translates into a meaningful pharmacokinetic advantage for in vivo studies [2].

Patent-Landscape-Faithful FABP4/5 Inhibitor Procurement for Metabolic Disease Target Validation

For laboratories conducting target validation in type 2 diabetes, NASH, or atherosclerosis models where FABP4/5 dual inhibition is the therapeutic hypothesis, procure CAS 2034242-18-5 specifically rather than generic FABP4 inhibitors or alternative thiophenylamide analogs [1]. The compound's structural alignment with the Hoffmann-La Roche patent series (US 9,353,102 B2) ensures that experimental results can be directly referenced against the patent SAR and biological data, facilitating publication and IP positioning [1]. Verify compound identity by NMR and HRMS against the PubChem-listed SMILES and InChIKey (DRTSAWCISDGAHJ-UHFFFAOYSA-N) before use [2].

Quote Request

Request a Quote for 2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.